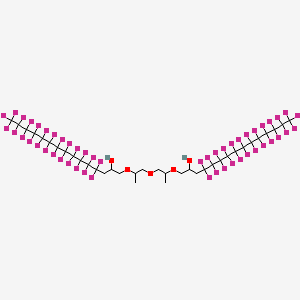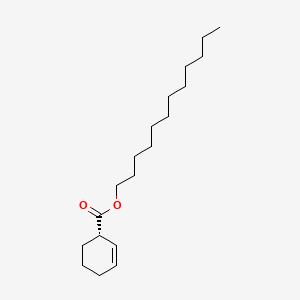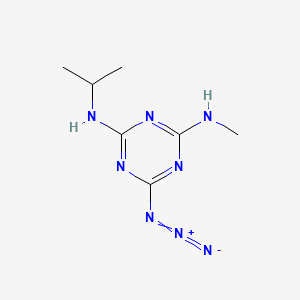
2-Azido-4-(isopropylamino)-6-(methylamino)-s-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azido-4-(isopropylamino)-6-(methylamino)-s-triazine is a chemical compound belonging to the class of s-triazines. This compound is characterized by the presence of azido, isopropylamino, and methylamino groups attached to a triazine ring. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-4-(isopropylamino)-6-(methylamino)-s-triazine typically involves the introduction of azido, isopropylamino, and methylamino groups onto a triazine ring. One common method involves the reaction of cyanuric chloride with isopropylamine and methylamine, followed by the introduction of the azido group using sodium azide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 0-5°C to ensure the stability of the azido group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
化学反応の分析
Types of Reactions
2-Azido-4-(isopropylamino)-6-(methylamino)-s-triazine undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The amino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
2-Azido-4-(isopropylamino)-6-(methylamino)-s-triazine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other triazine derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-Azido-4-(isopropylamino)-6-(methylamino)-s-triazine involves the interaction of its functional groups with molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. The amino groups can form hydrogen bonds and interact with various biological targets, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
- 2-Azido-4-methylpentanoic acid
- 2-Azido-4-nitroimidazole
- 2-Azidoethyl 4-methylbenzenesulfonate
Uniqueness
2-Azido-4-(isopropylamino)-6-(methylamino)-s-triazine is unique due to the combination of azido, isopropylamino, and methylamino groups on a triazine ring. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
18941-09-8 |
|---|---|
分子式 |
C7H12N8 |
分子量 |
208.22 g/mol |
IUPAC名 |
6-azido-4-N-methyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C7H12N8/c1-4(2)10-6-11-5(9-3)12-7(13-6)14-15-8/h4H,1-3H3,(H2,9,10,11,12,13) |
InChIキー |
AUCHVDNJCHQOJD-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=NC(=NC(=N1)NC)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


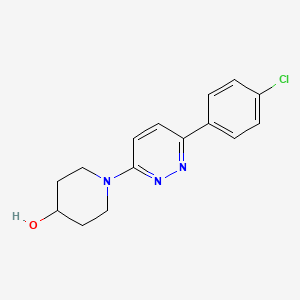

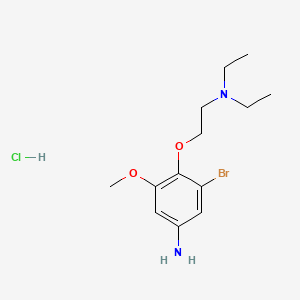


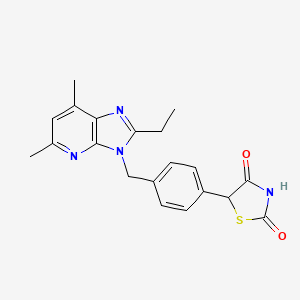

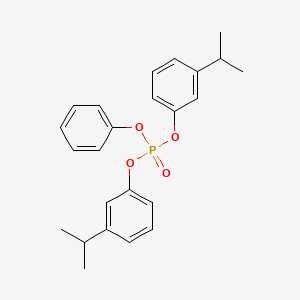
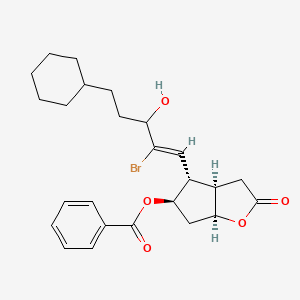
![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;sulfuric acid](/img/structure/B15188561.png)


